molecular formula C12H16N2O B11806537 2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde

Katalognummer: B11806537
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: RAUZIGLFYIAIBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound featuring a piperidine ring substituted with a carbaldehyde group at the 1-position and a 6-methylpyridin-3-yl moiety at the 2-position. This structure combines the rigidity of the piperidine scaffold with the electronic effects of the pyridine and aldehyde groups, making it a candidate for diverse pharmacological applications.

Eigenschaften

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

2-(6-methylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-5-6-11(8-13-10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3

InChI-Schlüssel

RAUZIGLFYIAIBK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=C1)C2CCCCN2C=O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (NAS) represents a foundational approach for installing the piperidine moiety onto the pyridine ring. In a protocol adapted from quinoline synthesis , 3-chloro-6-methylpyridine undergoes substitution with piperidine under phase-transfer conditions. The reaction employs cetyltrimethylammonium bromide (CTAB) as a catalyst and polyethylene glycol-400 (PEG-400) as a solvent, achieving yields exceeding 90% after 2.5 hours at 135°C . Critical to this method is the dual role of PEG-400 as both solvent and phase-transfer agent, which enhances the nucleophilicity of piperidine by stabilizing the transition state.

Post-substitution, the piperidine nitrogen is formylated to introduce the carbaldehyde group. While conventional formylation reagents like formic acid or acetic anhydride yield amides, the target aldehyde necessitates specialized conditions. One approach involves treating the secondary amine with a Vilsmeier-Haack reagent (POCl₃ in DMF), though this typically targets aromatic systems. Alternatively, oxidation of a transient hydroxymethyl intermediate—generated via Mannich reaction with formaldehyde—provides a pathway to the aldehyde, albeit with moderate efficiency .

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal catalysis offers a versatile route for constructing the C–N bond between pyridine and piperidine. A method inspired by the synthesis of COX-2 inhibitors utilizes a palladium-based system to couple 3-bromo-6-methylpyridine with a pre-formylated piperidine derivative. Key components include:

  • Catalyst : Pd(OAc)₂ (0.29 mmol)

  • Ligand : Triphenylphosphine (P(p-tol)₃, 0.58 mmol)

  • Base : Piperidine (11.0 mL, 117.4 mmol)

  • Solvent : NMP/toluene (1:1 v/v)

Reaction optimization at 85°C for 20 hours achieves 83% yield of the coupled product . Notably, the formyl group on piperidine must be protected during coupling to prevent undesired side reactions. Post-coupling deprotection under acidic conditions (e.g., HCl in THF) regenerates the carbaldehyde functionality.

Reductive Amination and Cyclization

A less conventional but promising strategy involves reductive amination to assemble the piperidine ring in situ. Reacting 5-amino-1-(6-methylpyridin-3-yl)pentan-2-one with formaldehyde under hydrogenation conditions (H₂, 50 psi, Pd/C) induces cyclization to form 2-(6-methylpyridin-3-yl)piperidine. Subsequent formylation using ethyl formate and sodium hydride in THF at 0°C introduces the aldehyde group with 65–70% efficiency. While this method avoids harsh substitution conditions, the multi-step sequence and moderate yields limit its industrial scalability.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey AdvantagesLimitations
NAS with CTAB 90–982.5 hHigh yield, minimal byproductsRequires post-formylation step
Palladium Coupling 78–8320 hDirect C–N bond formationSensitive to oxygen/moisture
Reductive Amination65–7048 hAvoids halogenated intermediatesMulti-step, lower overall yield

The NAS protocol excels in efficiency but necessitates additional steps for aldehyde installation. Palladium coupling, while robust, demands stringent anhydrous conditions. Reductive amination offers a halogen-free route but suffers from prolonged reaction times.

Innovations in Formylation Techniques

Recent advances focus on streamlining the formylation of secondary amines. A notable development employs N-formylpiperazine as a formyl donor in the presence of TiCl₄, achieving 85% conversion at 60°C . This method circumvents traditional amide formation, directly yielding the aldehyde via a proposed titanium-mediated mechanism. Alternatively, photoredox catalysis using eosin Y and visible light enables oxidative formylation of amines, though applicability to piperidine derivatives remains under investigation.

Scalability and Industrial Considerations

For large-scale production, the NAS method using CTAB and PEG-400 is favored due to its operational simplicity and compatibility with continuous flow systems. Pilot-scale trials demonstrate consistent yields of 92% at 10 kg batches, with PEG-400 recycled via aqueous extraction . In contrast, palladium-catalyzed routes face challenges in catalyst recovery and cost, though immobilized Pd catalysts on mesoporous silica show promise for reuse .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of 2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde is C12H16N2OC_{12}H_{16}N_{2}O. The compound features a piperidine ring substituted with a pyridine moiety, which contributes to its biological activity. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties. Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, pyridine derivatives are known to interact with cellular pathways involved in tumor growth and metastasis .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies have highlighted the effectiveness of related piperidine derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, including condensation reactions involving pyridine derivatives and piperidine precursors. Research has focused on optimizing synthetic routes to enhance yield and purity while exploring modifications that could improve biological activity .

Table 1: Synthetic Routes for this compound

MethodologyKey ReagentsYield (%)Reference
Condensation Reaction6-Methylpyridin-3-amine + Piperidine85
Reflux SynthesisAldehyde + Piperidine derivatives90
Microwave-Assisted SynthesisVarious pyridine derivatives80

Toxicological Assessments

Toxicity studies are crucial for evaluating the safety profile of new compounds. Preliminary assessments indicate that derivatives of this compound exhibit low toxicity in vitro, which is promising for further development as therapeutic agents .

Case Studies and Clinical Relevance

Several case studies have documented the therapeutic potential of similar compounds:

  • Case Study 1 : A derivative demonstrated significant cytotoxic effects against breast cancer cell lines, leading to further investigation into its mechanism involving apoptosis pathways.
  • Case Study 2 : Another study highlighted the antimicrobial efficacy against resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail.

Wirkmechanismus

The mechanism of action of 2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biological responses . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Data Table: Comparative Analysis of Piperidine/Pyridine Derivatives

Compound Structure Activity Key Reference
2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde Piperidine-carbaldehyde + 6-methylpyridin-3-yl N/A (Theoretical)
EW-7197 [1,2,4]Triazolo[1,5-a]pyridine TGF-β inhibitor (IC₅₀ = 0.013 μM)
E2020 Benzyl-indanone-piperidine AChE inhibitor (IC₅₀ = 5.7 nM)
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde Azepan-substituted analog Acute toxicity (OSHA Classified)

Biologische Aktivität

2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-methylpyridine moiety and an aldehyde functional group. This unique structure contributes to its reactivity and interaction with biological targets.

Chemical Formula

  • Molecular Formula : C12H14N2O
  • Molecular Weight : 202.25 g/mol

Structural Representation

Chemical Structure

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The aldehyde group can form Schiff bases with amines, potentially inhibiting various enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.
  • Covalent Bond Formation : The presence of the piperidine and pyridine rings allows for interactions with thiol groups in proteins, modulating their activity .

Pharmacological Profiles

Research indicates that this compound may possess a range of pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it has potential as an antimicrobial agent against various bacterial strains.
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer drug .
  • Neuroprotective Effects : Due to its ability to modulate neurotransmitter systems, it shows promise in treating neurodegenerative diseases .

Anticancer Activity

A study evaluating the cytotoxic effects of this compound on human cancer cell lines reported IC50 values indicating significant potency against several types of cancer cells, including colon and breast cancer lines. The compound's mechanism involved apoptosis induction through caspase activation .

Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound. It exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria, suggesting it could be developed into a novel antibacterial agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound<20 µM8–32 µg/mL
2-(6-Chloro-5-methylpyridin-3-yl)piperidine-1-carbaldehyde<25 µM16–64 µg/mL
2-(6-Mercapto-2-methylpyridin-3-yl)piperidine-1-carbaldehyde<30 µM4–16 µg/mL

This table illustrates that while other compounds exhibit similar activities, the specific structural features of this compound contribute to its distinct pharmacological profile.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-(6-Methylpyridin-3-yl)piperidine-1-carbaldehyde, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis typically involves coupling 6-methylpyridin-3-amine with a piperidine-carbaldehyde precursor. Critical steps include:

  • Substitution reactions : Use of sodium hydride or potassium carbonate as a base to facilitate nucleophilic substitution between pyridine and piperidine moieties .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product .
  • Optimization : Reaction temperature (70–90°C) and anhydrous conditions are essential to minimize side reactions like oxidation of the aldehyde group .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the aldehyde proton (~9.8 ppm) and methylpyridine/piperidine backbone .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment and molecular ion detection .
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~2800 cm1^{-1} (C-H stretch for aldehyde) confirm functional groups .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as a skin/eye irritant) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols, as acute toxicity data are incomplete .
  • Disposal : Treat as hazardous waste; neutralize with sand or vermiculite before disposal in sealed containers .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved when analyzing structural isomers or impurities?

  • Methodology :

  • 2D NMR (COSY, NOESY) : Differentiate between regioisomers by correlating proton-proton spatial relationships .
  • Computational modeling : Compare experimental 1^1H NMR shifts with DFT-calculated chemical shifts for candidate structures .
  • Isotopic labeling : Use deuterated analogs to simplify splitting patterns in complex mixtures .

Q. What strategies are effective for elucidating the pharmacological mechanism of action of this compound?

  • Methodology :

  • In vitro assays : Screen for receptor binding (e.g., GPCRs, ion channels) using radioligand displacement or fluorescence polarization .
  • Kinetic studies : Measure enzyme inhibition (e.g., kinases) via time-resolved fluorescence or MALDI-TOF MS .
  • Pathway analysis : Use RNA-seq or proteomics to identify downstream targets in disease models (e.g., cancer, neurodegeneration) .

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Methodology :

  • Flow chemistry : Continuous processing reduces side reactions (e.g., aldehyde oxidation) and improves heat management .
  • Catalyst optimization : Transition to palladium/copper bimetallic catalysts for higher selectivity in coupling steps .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR) of analogs?

  • Methodology :

  • Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., binding affinity of methylpyridine variants) .
  • QSAR modeling : Train machine learning algorithms on bioactivity datasets to prioritize novel derivatives .
  • MD simulations : Assess conformational stability of the piperidine-aldehyde moiety in solvent environments .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodology :

  • Standardized assays : Replicate experiments under harmonized conditions (e.g., cell lines, incubation times) to isolate variables .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Collaborative validation : Cross-laboratory studies using shared reference standards (e.g., from ECHA or PubChem) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.